Chemical structure and properties of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine
Chemical structure and properties of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine
An In-Depth Technical Guide to 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. By integrating the pharmacophoric features of both pyrazole and pyrazine moieties, this molecule represents a promising scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, structural properties, and potential biological activities, grounded in established chemical principles and data from analogous structures.
Introduction: A Molecule of Synergistic Potential
The strategic combination of distinct heterocyclic rings into a single molecular entity is a well-established and successful approach in drug discovery.[1] The target molecule, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, is a prime example of this design strategy. It incorporates two key heterocyclic systems:
-
The Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, the pyrazole nucleus is a cornerstone of many approved drugs.[2] Its ability to participate in hydrogen bonding and its versatile substitution patterns contribute to a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The bromine atom at the 4-position serves as a valuable synthetic handle for further functionalization via cross-coupling reactions and also influences the electronic properties of the ring.[5]
-
The Pyrazine Ring: This six-membered aromatic heterocycle, with two nitrogen atoms in a 1,4-arrangement, is also a privileged scaffold in medicinal chemistry.[6] The pyrazine core is often used as a bioisostere for other aromatic systems and is known for its metabolic stability and ability to form crucial interactions with biological targets, particularly as a hydrogen bond acceptor in kinase inhibitors.[1]
The methylene linker (-CH₂-) connecting these two rings provides conformational flexibility, allowing the two heterocyclic systems to orient themselves optimally for binding to a biological target. This guide will explore the synthesis, properties, and potential applications of this promising molecular scaffold.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine are summarized below. These properties are essential for understanding its behavior in both chemical and biological systems.
Caption: Chemical structure of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2021244-96-0 | [7][8] |
| Molecular Formula | C₈H₇BrN₄ | [7] |
| Molecular Weight | 239.07 g/mol | [7] |
| Physical Form | Solid | [7] |
| InChI | 1S/C8H7BrN4/c9-7-3-12-13(5-7)6-8-4-10-1-2-11-8/h1-5H,6H2 | [7] |
| InChIKey | TWGMHEQBGGCTJG-UHFFFAOYSA-N | [7] |
| Purity | Typically ≥95% (commercial) | [7] |
| Storage | Sealed in dry, room temperature | [7] |
Proposed Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
The synthesis can be envisioned as a single-step N-alkylation reaction. 4-Bromopyrazole, acting as a nucleophile after deprotonation, attacks the electrophilic carbon of 2-(chloromethyl)pyrazine.
Caption: Proposed synthesis of the target compound via S_N2 alkylation.
Causality Behind Experimental Choices:
-
Choice of Base: A base is required to deprotonate the N-H of the pyrazole ring, thereby increasing its nucleophilicity.
-
Sodium hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, often leading to clean and high-yielding reactions. It requires an anhydrous aprotic solvent like DMF or THF.
-
Potassium carbonate (K₂CO₃): A milder base, which is often sufficient for this type of alkylation. It is less sensitive to moisture and can be used in polar aprotic solvents like acetonitrile (ACN) or acetone.
-
-
Choice of Solvent: The solvent must be able to dissolve the reactants and be compatible with the chosen base.
-
Dimethylformamide (DMF) or Acetonitrile (ACN): These polar aprotic solvents are ideal for S_N2 reactions as they solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the reaction rate.
-
-
Reaction Temperature: The reaction is typically performed at room temperature, but gentle heating may be required to drive the reaction to completion, especially with a weaker base like K₂CO₃.
Regioselectivity: The alkylation of unsymmetrical pyrazoles can sometimes lead to a mixture of N1 and N2 isomers. However, for 4-substituted pyrazoles like 4-bromopyrazole, the two nitrogen atoms are chemically equivalent due to tautomerism, leading to a single N-alkylated product.
Structural Elucidation and Characterization
Confirming the structure and purity of the synthesized compound is paramount. A combination of standard spectroscopic and analytical techniques would be employed.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methylene (-CH₂) protons, likely in the range of 5.0-5.5 ppm. - Two singlets for the pyrazole protons (H3 and H5), expected around 7.5-8.0 ppm. - Three distinct signals for the pyrazine ring protons, typically in the aromatic region of 8.0-9.0 ppm. |
| ¹³C NMR | - A signal for the methylene carbon (-CH₂) around 50-60 ppm. - Signals for the pyrazole carbons, with the C4 carbon attached to bromine showing a characteristic shift. - Signals for the pyrazine carbons in the aromatic region. |
| Mass Spec. (ESI) | - A prominent [M+H]⁺ ion at m/z 239.98 and 241.98, showing the characteristic isotopic pattern for a compound containing one bromine atom. |
| IR Spectroscopy | - C-H stretching frequencies for the aromatic and methylene groups. - C=N and C=C stretching vibrations characteristic of the pyrazole and pyrazine rings. |
| Elemental Analysis | - The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values for the molecular formula C₈H₇BrN₄. |
Potential Biological and Pharmacological Properties
The fusion of pyrazole and pyrazine scaffolds suggests a high potential for diverse biological activities. While specific data for the title compound is not available, we can infer its potential from the extensive literature on related molecules.
Potential Therapeutic Areas:
-
Anticancer Activity: Many pyrazole and pyrazine derivatives are potent inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[11] The pyrazine nitrogen can act as a crucial hydrogen bond acceptor in the hinge region of a kinase's ATP-binding pocket.[1] The 4-bromopyrazole moiety can be further functionalized to enhance potency and selectivity.
-
Anti-inflammatory Activity: Pyrazole-containing compounds, most notably the COX-2 inhibitor Celecoxib, are well-known for their anti-inflammatory properties.[2] Pyrazole-pyrazine conjugates may target key inflammatory mediators.[1]
-
Antimicrobial Activity: Both pyrazole and pyrazine derivatives have demonstrated significant antibacterial and antifungal properties.[12][13] The combined scaffold could lead to novel antimicrobial agents.
Caption: Potential biological activities of the target compound.
Experimental Protocols
The following protocols are provided as a guide for the synthesis, purification, and preliminary biological evaluation of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine.
Protocol 1: Synthesis and Purification
Objective: To synthesize 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine via N-alkylation.
Materials:
-
2-(Chloromethyl)pyrazine hydrochloride (1.05 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromopyrazole in anhydrous acetonitrile, add potassium carbonate.
-
Add 2-(chloromethyl)pyrazine hydrochloride to the suspension.
-
Stir the reaction mixture vigorously at 50°C under a nitrogen atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterize the final product using NMR, Mass Spectrometry, and Elemental Analysis to confirm its identity and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
Objective: To evaluate the potential of the compound to inhibit a specific protein kinase (e.g., a tyrosine kinase relevant to cancer).
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine dissolved in DMSO
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the assay buffer, the kinase, and the peptide substrate.
-
Add the test compound dilutions to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ATP remaining using the Kinase-Glo® reagent, which measures luminescence.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine is a synthetically accessible molecule that holds considerable promise as a scaffold for drug discovery. The convergence of the biologically active pyrazole and pyrazine rings within a single structure suggests the potential for synergistic effects and a broad range of pharmacological activities.
Future research should focus on the definitive synthesis and thorough characterization of this compound, followed by a comprehensive evaluation of its biological properties against a panel of relevant targets, particularly protein kinases. Furthermore, the bromine atom on the pyrazole ring provides a valuable vector for further chemical modification, enabling the generation of a library of analogues to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
References
Sources
- 1. ajphs.com [ajphs.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine | 2021244-96-0 [sigmaaldrich.com]
- 8. 2021244-96-0|2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
